Icosyl 5-oxo-L-prolinate
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Overview
Description
Icosyl 5-oxo-L-prolinate is a chemical compound with the molecular formula C25H47NO3. It is characterized by its unique structure, which includes a five-membered ring, an ester group, and a secondary amide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Icosyl 5-oxo-L-prolinate typically involves the esterification of 5-oxo-L-proline with icosanol. The reaction is carried out under acidic conditions, often using sulfuric acid or hydrochloric acid as a catalyst. The reaction mixture is heated to facilitate the esterification process, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality. The use of automated systems for monitoring and controlling the reaction parameters further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Icosyl 5-oxo-L-prolinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Icosyl 5-oxo-L-prolinate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a prodrug.
Industry: It is used in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Icosyl 5-oxo-L-prolinate involves its interaction with specific enzymes and receptors in biological systems. The compound is known to be a substrate for 5-oxo-L-prolinase, an enzyme that catalyzes the cleavage of 5-oxo-L-proline to L-glutamate. This reaction is coupled with the hydrolysis of adenosine triphosphate to adenosine diphosphate and inorganic phosphate. The interaction with 5-oxo-L-prolinase and the subsequent formation of L-glutamate are crucial for its biological activity .
Comparison with Similar Compounds
Similar Compounds
5-oxo-L-proline: A precursor in the synthesis of Icosyl 5-oxo-L-prolinate.
Icosyl 5-oxo-D-prolinate: An enantiomer with similar structural features but different biological activity.
Icosyl 5-oxo-L-prolinamide: A related compound with an amide group instead of an ester group
Uniqueness
This compound is unique due to its specific ester linkage and the presence of a long icosyl chain. This structural feature imparts distinct physicochemical properties, such as increased hydrophobicity and potential for membrane interactions, making it valuable for various applications in research and industry .
Properties
CAS No. |
37673-36-2 |
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Molecular Formula |
C25H47NO3 |
Molecular Weight |
409.6 g/mol |
IUPAC Name |
icosyl (2S)-5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C25H47NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-29-25(28)23-20-21-24(27)26-23/h23H,2-22H2,1H3,(H,26,27)/t23-/m0/s1 |
InChI Key |
XZXIMDVKCYRCBQ-QHCPKHFHSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCOC(=O)[C@@H]1CCC(=O)N1 |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCOC(=O)C1CCC(=O)N1 |
Origin of Product |
United States |
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